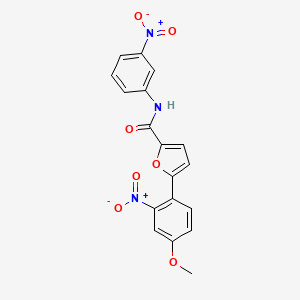
5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide, also known as MNFN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Chemical Properties and Applications
Chemical Analyses and Potential Psychoactive Properties : A study mentioned the importance of chemical analyses in identifying the composition of substances, indicating that compounds with specific functional groups might have psychoactive properties, which can be crucial in pharmaceutical applications (Shimizu et al., 2007).
Bioimaging Applications : Several studies discussed compounds used in bioimaging technologies like PET (Positron Emission Tomography). These compounds, due to their structural specificity and receptor-binding properties, are used to visualize and measure brain functions, which can be critical in diagnosing and studying neurological disorders (Pike et al., 1995), (Houle et al., 1997), (Pike et al., 1996).
Metabolic Disposition and Excretion Studies : Studies on metabolic disposition and excretion of similar compounds in humans and animals indicate the potential of these compounds in pharmacokinetics and drug development. Understanding how a compound is metabolized and excreted can guide the development of therapeutic agents with optimal efficacy and minimal toxicity (Van Boven & Daenens, 1982).
Accumulation and Potential Toxicity : Some studies highlight the accumulation of specific compounds in biological systems, which can lead to toxicity and inhibit drug binding. This information is vital in the development of safe pharmaceutical agents, ensuring that they do not accumulate to harmful levels in the body (Niwa et al., 1988).
Propiedades
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O7/c1-27-13-5-6-14(15(10-13)21(25)26)16-7-8-17(28-16)18(22)19-11-3-2-4-12(9-11)20(23)24/h2-10H,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFNRJQINCJMQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

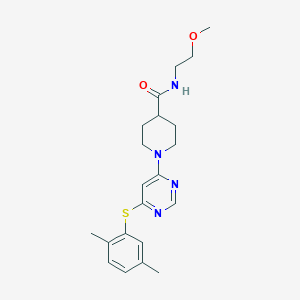

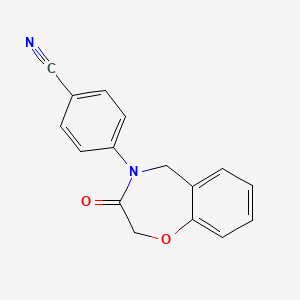


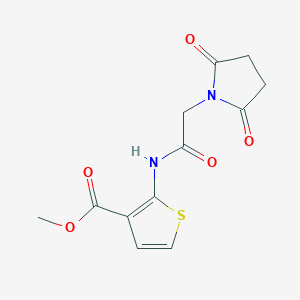
![1-[4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2409070.png)
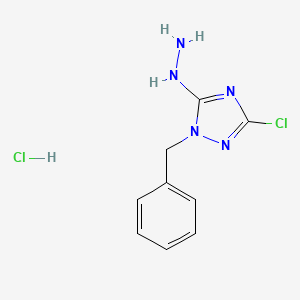
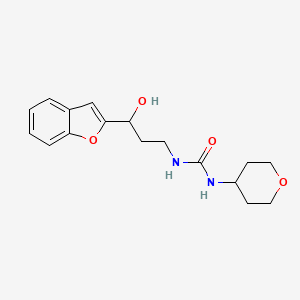
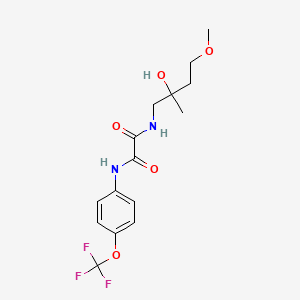
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2409077.png)
![Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2409078.png)

